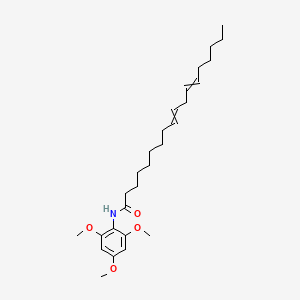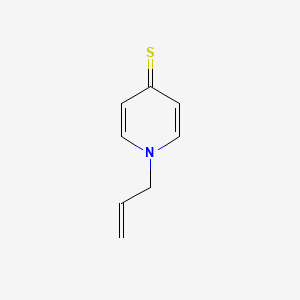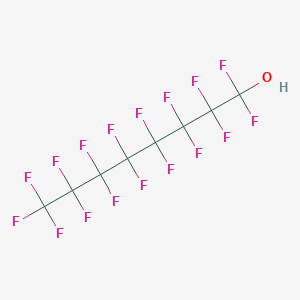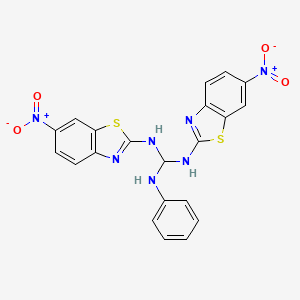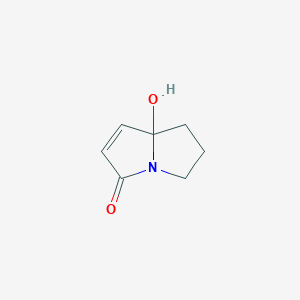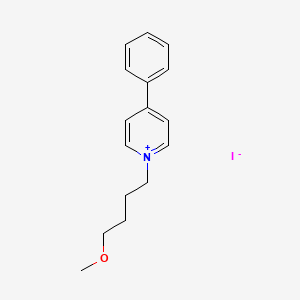
1-(4-Methoxybutyl)-4-phenylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybutyl)-4-phenylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridine ring substituted with a phenyl group and a 4-methoxybutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybutyl)-4-phenylpyridin-1-ium iodide typically involves the quaternization of 4-phenylpyridine with 4-methoxybutyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxybutyl)-4-phenylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as halides, cyanides, or thiolates.
Oxidation: The methoxybutyl chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium cyanide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic substitution: Substituted pyridinium salts.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Applications De Recherche Scientifique
1-(4-Methoxybutyl)-4-phenylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxybutyl)-4-phenylpyridin-1-ium iodide involves its interaction with biological membranes and enzymes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxybutyl)-4-methylpyridin-1-ium iodide
- 1-(4-Methoxybutyl)-4-ethylpyridin-1-ium iodide
- 1-(4-Methoxybutyl)-4-propylpyridin-1-ium iodide
Uniqueness
1-(4-Methoxybutyl)-4-phenylpyridin-1-ium iodide is unique due to the presence of the phenyl group, which can enhance its lipophilicity and interaction with biological targets. This structural feature may contribute to its higher efficacy and selectivity compared to similar compounds with alkyl substituents.
Propriétés
Numéro CAS |
116319-67-6 |
|---|---|
Formule moléculaire |
C16H20INO |
Poids moléculaire |
369.24 g/mol |
Nom IUPAC |
1-(4-methoxybutyl)-4-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C16H20NO.HI/c1-18-14-6-5-11-17-12-9-16(10-13-17)15-7-3-2-4-8-15;/h2-4,7-10,12-13H,5-6,11,14H2,1H3;1H/q+1;/p-1 |
Clé InChI |
HIFGHINAWNWRAI-UHFFFAOYSA-M |
SMILES canonique |
COCCCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)

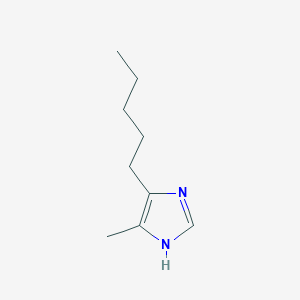

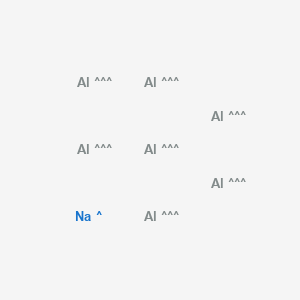
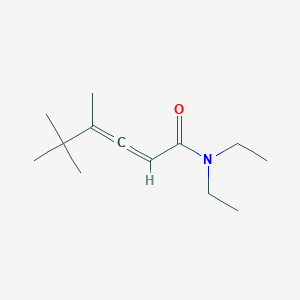
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)

